8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione
Description
8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core modified at positions 3, 7, and 8. Key structural features include:
- Position 3: Methyl group (-CH₃).
- Position 8: Butylsulfanyl (-S-C₄H₉) group, contributing to lipophilicity.
The compound’s design aligns with pharmacologically active xanthine derivatives, which often target adenosine receptors or enzymes like dipeptidyl peptidase-4 (DPP-4) .
Properties
Molecular Formula |
C14H20N4O2S |
|---|---|
Molecular Weight |
308.40 g/mol |
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2S/c1-5-6-7-21-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) |
InChI Key |
WVTYRFKYLHYCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Biological Activity
8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione is a purine derivative notable for its unique structural features, which include a butylsulfanyl group and a 2-methyl-allyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is C14H20N4O2S, with a molecular weight of 308.40 g/mol.
Chemical Structure
The compound's structure can be depicted as follows:
The arrangement of functional groups plays a crucial role in its reactivity and biological properties. The presence of the butylsulfanyl group may facilitate nucleophilic substitution reactions, while the purine framework is known for various biological interactions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound could possess similar effects.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Nucleic Acid Interactions : The purine structure may allow for interactions with DNA and RNA, influencing replication and transcription processes.
- Enzyme Inhibition : The butylsulfanyl group may interact with various enzymes involved in metabolic pathways or signal transduction.
- Cell Signaling Modulation : The compound could affect pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 8-Propylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione | C13H18N4O2S | Propylsulfanyl group | Shorter alkyl chain compared to butyl |
| 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione | C16H26N4O2S | Longer pentyl chain | Increased hydrophobicity due to longer chain |
| 8-Bromo-7-(but-2-yne)-3-methylpurine | C10H9BrN4O2 | Bromo substituent instead of sulfanyl | Halogenated variant affecting reactivity |
This table highlights the uniqueness of this compound in comparison to structurally similar compounds. Its specific combination of functional groups may confer distinct biological properties that warrant further exploration.
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are scarce, related research on purine derivatives provides valuable insights:
- Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry explored various purine derivatives' anticancer activities and found that modifications at the 8-position significantly influenced their efficacy against cancer cell lines.
- Inflammation Modulation : Research highlighted in Phytochemistry Reviews demonstrated that certain purines could inhibit inflammatory mediators in vitro and in vivo models.
These findings suggest that further investigation into the biological activity of this compound could reveal important therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituent effects and molecular properties:
Key Observations:
- Lipophilicity : Longer alkyl/aryl chains at position 8 (e.g., benzylsulfanyl , decylsulfanyl ) increase logP values, impacting membrane permeability.
- Synthetic Utility : Bromo-substituted analogs (e.g., 8-bromo-7-butynyl derivative ) serve as intermediates for Suzuki-Miyaura coupling, enabling diversification of the purine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
